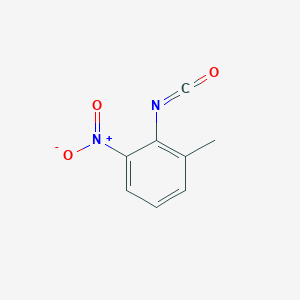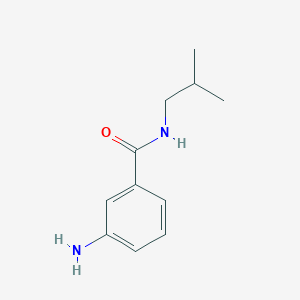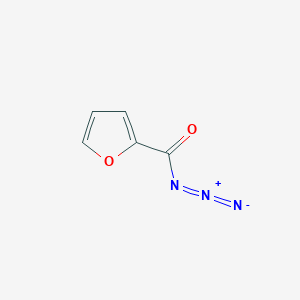
Ácido 2-butoxi-5-metilfenilborónico
Descripción general
Descripción
2-Butoxy-5-methylphenylboronic acid (2BMPA) is an organoboronic acid, which is a type of compound that contains a boron atom bound to a hydrocarbon. 2BMPA is a versatile reagent that has been used in a variety of synthetic and analytical applications, including organic synthesis, polymer synthesis, and pharmaceutical analysis. 2BMPA has also been used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ácido 2-butoxi-5-metilfenilborónico: Un Análisis Exhaustivo de Aplicaciones en Investigación Científica
Acoplamiento Cruzado de Suzuki–Miyaura: Este derivado de ácido borónico juega un papel crucial en las reacciones de acoplamiento cruzado de Suzuki–Miyaura, que se utilizan ampliamente en la síntesis orgánica para formar enlaces carbono-carbono. Las condiciones de reacción son excepcionalmente suaves y tolerantes a diversos grupos funcionales, lo que lo convierte en una herramienta versátil en la síntesis química .
Bloques de Construcción para la Síntesis Orgánica: Como bloque de construcción en la síntesis orgánica, el ácido 2-butoxi-5-metilfenilborónico es valioso por su estabilidad y reactividad. Se puede utilizar para construir estructuras moleculares complejas, lo cual es esencial en el desarrollo de nuevos materiales y productos químicos .
Química Medicinal: En el campo de la química medicinal, este compuesto se utiliza para el desarrollo de fármacos que se dirigen a diversas enfermedades. Su capacidad para participar en reacciones de acoplamiento de Suzuki lo convierte en un componente vital en la creación de nuevos productos farmacéuticos .
Reacciones de Protodesboronación: También se utiliza en reacciones de protodesboronación, que son importantes para modificar los ésteres de ácido borónico, una clase de compuestos que se utilizan con frecuencia en productos farmacéuticos y agroquímicos .
Transformaciones de Grupos Funcionales: La parte de boro en el ácido 2-butoxi-5-metilfenilborónico se puede convertir en una amplia gama de grupos funcionales, lo que permite diversas transformaciones químicas que son beneficiosas en la química sintética .
Catálisis: Este compuesto puede servir como catalizador o como componente de sistemas catalíticos, particularmente en reacciones donde las propiedades únicas del boro son ventajosas .
Safety and Hazards
Direcciones Futuras
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 2-Butoxy-5-methylphenylboronic acid, may have promising applications in medicinal chemistry in the future .
Mecanismo De Acción
Target of Action
The primary target of 2-Butoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of 2-Butoxy-5-methylphenylboronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis for the construction of biologically active compounds, natural products, and polymers .
Action Environment
The action of 2-Butoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the compound should be handled carefully to avoid dust formation and exposure to mist, gas, or vapors .
Propiedades
IUPAC Name |
(2-butoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKETUXFNRADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394174 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-72-0 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


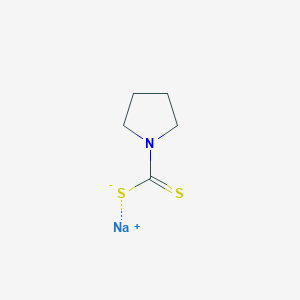



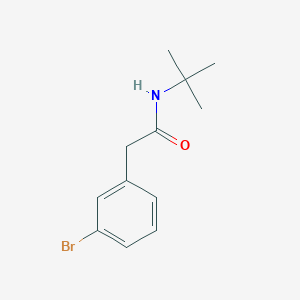

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
